4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid
Description
Propriétés
IUPAC Name |
4-pyrimidin-2-ylmorpholine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-8(14)7-6-12(4-5-15-7)9-10-2-1-3-11-9/h1-3,7H,4-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWSNMPZSLAJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Stepwise Procedure:
Research Finding:
The oxidation step with selenium dioxide (SeO₂) in pyridine is particularly effective for converting methyl groups attached to pyrimidine rings into carboxylic acids, providing a key intermediate for subsequent coupling reactions.
Direct Carboxylation and Cyclization Approach
Overview:
This method involves the direct carboxylation of pyrimidine derivatives followed by cyclization with morpholine derivatives.
Procedure:
Research Finding:
Carboxylation using CO₂ under pressure, followed by cyclization with morpholine, has been demonstrated as an efficient route for synthesizing pyrimidine derivatives bearing carboxylic acid groups at the 2-position.
Key Reagents and Catalysts
Research Findings and Optimization
- Oxidation with selenium dioxide is a cornerstone in converting methyl groups at the 2-position of pyrimidine rings into carboxylic acids, enabling subsequent coupling reactions.
- Multicomponent reactions involving amidines, β-dicarbonyl compounds, and catalysts like ZnCl₂ or Cu improve yields and expand structural diversity.
- Use of protecting groups such as pivaloyl or benzoyl groups enhances regioselectivity during lithiation or metalation steps, as demonstrated in.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C₉H₁₁N₃O₃
- Molecular Weight : 209.20 g/mol
- CAS Number : 1185302-97-9
The compound features a pyrimidine ring attached to a morpholine structure, which enhances its solubility and potential for bioactivity. The carboxylic acid functional group contributes to its acidity and reactivity, making it suitable for various chemical modifications.
Inhibition of Protein Kinases
One of the primary applications of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is in the inhibition of specific protein kinases, such as ERK5. Research has demonstrated that derivatives of this compound can exhibit submicromolar potency against ERK5, which is implicated in various cancer pathways. The optimization of these compounds has led to improved selectivity and pharmacokinetic properties, making them promising candidates for cancer therapy .
Anticancer Activity
Studies have shown that compounds based on this compound can inhibit tumor growth in xenograft models. For example, modifications at the 3-position of the benzoyl group have resulted in enhanced inhibition of cancer cell proliferation, indicating its potential as an anticancer agent .
Neuroprotective Effects
There is emerging evidence that pyrimidine derivatives may possess neuroprotective properties. Compounds similar to this compound have been investigated for their ability to modulate neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases .
Nucleic Acid Synthesis
The compound has been utilized in modified nucleic acid synthesis, particularly in the production of morpholino oligomers. These oligomers are valuable tools in gene expression studies and therapeutic applications due to their ability to bind RNA and inhibit translation .
Buffering Agent in Biological Systems
This compound serves as a non-ionic organic buffering agent within biological systems. It maintains pH levels conducive to enzymatic reactions, which is critical for various biochemical assays .
Case Studies and Research Findings
Mécanisme D'action
The mechanism of action of 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The morpholine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparaison Avec Des Composés Similaires
Pyrimidine-4-carboxylic Acid (CAS: 31462-59-6)
- Structure : Simpler pyrimidine core with a carboxylic acid group (C₅H₄N₂O₂; MW: 124.10 g/mol) .
- Key Differences :
- Lacks the morpholine ring, reducing solubility and conformational rigidity.
- Lower molecular weight may enhance membrane permeability but limit target specificity.
- Applications : Primarily used as a laboratory reagent or intermediate in organic synthesis .
2-(Phenylthio)pyrimidine-4-carboxylic Acid (3c)
5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic Acid (CAS: 676563-55-6)
4-(Hydroxymethyl)pyrrolidine-2-carboxylic Acid (CAS: 2370-39-0)
- Structure: Pyrrolidine ring with hydroxymethyl and carboxylic acid groups (C₆H₁₁NO₃; MW: 145.16 g/mol) .
- Key Differences :
- Five-membered pyrrolidine ring vs. six-membered morpholine, altering conformational flexibility.
- Hydroxymethyl group increases polarity but lacks the pyrimidine’s aromaticity.
- Applications: Potential use in peptide mimetics or as a chiral building block .
Comparative Data Table
*Estimated based on substituent effects. †Calculated from formula in .
Activité Biologique
4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₃O₂, with a molecular weight of approximately 209.21 g/mol. The compound features a pyrimidine ring linked to a morpholine structure via a carboxylic acid group, which is crucial for its biological interactions.
The primary mechanism of action for this compound involves its binding to the colchicine-binding site of tubulin . This interaction disrupts microtubule dynamics, leading to:
- Inhibition of microtubule polymerization : This results in mitotic arrest and subsequent cell death across various cell lines.
- Cell cycle effects : The compound induces cell cycle arrest in the G2/M phase, inhibiting cell division and promoting apoptosis in cancer cells .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer) and other tumor types. The compound's IC50 values indicate potent antiproliferative activity, with some studies reporting values as low as 72 nM under specific conditions .
Enzyme Inhibition
The compound has shown promise as an inhibitor for several enzymes involved in critical biochemical pathways. Its structural features allow it to interact effectively with active sites on these enzymes, making it a candidate for therapeutic applications targeting diseases such as cancer and infections caused by resistant pathogens.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its efficacy. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Substitution at the morpholine position | Altered potency; hydrophobic substitutions generally increase activity |
| Variations in the pyrimidine ring | Changes in position can significantly impact binding affinity and selectivity |
| Presence of polar groups | Improved water solubility and bioavailability without compromising activity |
Studies have shown that replacing the morpholine with smaller or more hydrophobic groups can enhance potency significantly, suggesting that steric factors play a crucial role in its enzymatic interactions .
Case Studies
- Antiproliferative Activity : A study involving various derivatives of this compound demonstrated that modifications led to varying degrees of cytotoxicity against MDA-MB-231 cells. Compounds with tertiary amines at specific positions showed enhanced activity compared to those lacking such modifications .
- In Vivo Efficacy : In animal models, compounds derived from this scaffold exhibited significant reductions in tumor size when administered at therapeutic doses, indicating potential for further development into clinical candidates .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests reasonable bioavailability due to its molecular weight and carboxylic acid functionality. Studies indicate that it has favorable clearance rates and oral bioavailability metrics, making it suitable for further therapeutic development .
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Morpholine Nitrogen
The morpholine nitrogen acts as a nucleophile, enabling alkylation or acylation under basic conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylmorpholine derivative | |
| Benzoyl chloride | Pyridine, RT | N-Benzoylmorpholine derivative |
Pyrimidine Ring Substitution
Electrophilic substitution on the pyrimidine ring is directed by electron-withdrawing groups. Halogenation occurs at the 5-position under acidic conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NBS (N-bromosuccinimide) | H₂SO₄, 0°C | 5-Bromo-pyrimidine derivative |
Oxidation of the Morpholine Ring
Strong oxidants cleave the morpholine ring, yielding linear carbonyl-containing products.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C | 2-(Pyrimidin-2-yl)succinic acid | |
| H₂O₂ | AcOH, RT | N-Oxide intermediate |
Reduction of the Carboxylic Acid Group
The carboxylic acid is reduced to a primary alcohol using strong hydride donors.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | THF, reflux | 2-(Hydroxymethyl)morpholine derivative |
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings after halogenation.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl-pyrimidine derivative | |
| Sonogashira coupling | PdCl₂, CuI, alkyne | Alkynyl-pyrimidine derivative |
Carboxylic Acid Derivatives
The carboxylic acid forms esters or amides via standard coupling methods.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| SOCl₂, MeOH | Reflux | Methyl ester | |
| EDCI/HOBt, RNH₂ | DMF, RT | Amide derivatives |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under thermal or catalytic conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| PPA (polyphosphoric acid) | 120°C, 6 hr | Pyrimido[1,2-a]morpholine trione |
Hydrolysis and Stability
The morpholine ring hydrolyzes under extreme pH, while the pyrimidine ring remains stable.
| Conditions | Major Product | Reference |
|---|---|---|
| 6M HCl, reflux | Pyrimidine-2-carboxylic acid + ethylene glycol | |
| 2M NaOH, 100°C | Partial ring opening |
Reductive Amination
The morpholine nitrogen reacts with aldehydes/ketones to form secondary amines.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₃CN, RCHO | MeOH, RT | N-Alkylmorpholine derivative |
This compound’s multifunctional reactivity makes it valuable in synthesizing bioactive molecules, heterocyclic frameworks, and functional materials. Further studies should explore its catalytic applications and regioselective transformations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Pyrimidin-2-yl)morpholine-2-carboxylic acid, and what are the critical reaction conditions?
- Answer : Two primary methods are documented:
- Nucleophilic Substitution : React 2-chloropyrimidine-4-carboxylic acid with morpholine-2-carboxylic acid under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF/THF at 80–100°C for 12–24 hours). This ensures efficient substitution of the chlorine atom .
- Ugi Multicomponent Reaction : Use morpholine-2-carboxylic acid, an aldehyde, an isocyanide, and a carboxylic acid to form complex heterocycles. Deprotection of intermediates (e.g., Boc groups) requires 50% trifluoroacetic acid (TFA) .
- Uracil-Based Synthesis : Orotic acid (uracil-6-carboxylic acid) is chlorinated with POCl₃/PCl₅ under reflux to form 2,4-dichloro intermediates. Subsequent coupling with arylamines and hydrolysis with 6M HCl yields pyrimidinone derivatives. Key parameters: anhydrous conditions and controlled chlorination time (4–6 hours) .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish morpholine protons (δ 3.5–4.0 ppm) from pyrimidine protons (δ 8.0–9.0 ppm). 2D techniques (COSY, HSQC) resolve regiochemistry .
- X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding patterns, particularly in acid-aminopyrimidine synthons (e.g., furan tetracarboxylate-2-aminopyrimidinium salts) .
- HPLC/HRMS : Ensures purity (>98%) via C18 columns (acetonitrile/water gradients) and validates molecular formulae .
Q. How should researchers handle stability and storage of intermediates during synthesis?
- Answer :
- Chlorinated Intermediates : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., dichloromethane) during reactions .
- Morpholine Derivatives : Protect from moisture and light. For long-term storage, lyophilize and seal in vacuum-sealed containers .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives?
- Answer :
- By-Product Minimization : Use excess POCl₃ (1.5–2.0 equiv) during chlorination to drive reactions to completion. Monitor via TLC (hexane/ethyl acetate 3:1) .
- Oxidation Control : For sulfur-containing analogs (e.g., thiomorpholine), optimize Oxone® concentration (2.0 equiv) to avoid over-oxidation to sulfones .
- Purification : Employ gradient column chromatography (silica gel, 5–20% MeOH in DCM) for polar intermediates. Recrystallization from ethanol/water improves crystal purity .
Q. What strategies address discrepancies in reported biological activities of this compound?
- Answer :
- Enantiomeric Purity : Use chiral HPLC to confirm stereochemistry. Synthesize enantiomerically pure samples via asymmetric Ugi reactions with (R)- or (S)-morpholine-2-carboxylic acid .
- Assay Standardization : Replicate antiviral/anticancer assays using identical cell lines (e.g., MT-4 for HIV-1) and protocols (e.g., EC50 calculations) .
- Impurity Profiling : Compare HRMS and ¹H NMR data with literature to identify trace by-products (e.g., unreacted chloropyrimidine) .
Q. How do computational methods enhance understanding of this compound’s interactions?
- Answer :
- Molecular Docking : Model binding to target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock Vina. Focus on hydrogen bonds between the morpholine oxygen and catalytic residues .
- DFT Calculations : Predict stability of tautomers (e.g., keto-enol forms) and optimize reaction pathways for synthesis .
Q. What crystallographic challenges arise in studying this compound, and how are they resolved?
- Answer :
- Crystal Growth : Use slow evaporation from DMSO/water (1:5 ratio) to obtain single crystals. For acid-aminopyrimidine co-crystals, balance stoichiometry (1:1 molar ratio) .
- Data Collection : Resolve disorder in morpholine rings by collecting high-resolution data (≤0.8 Å) at 100 K. Refine using SHELXL with restraints on bond lengths .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
